2-Fluoro-6-(trifluoromethyl)benzophenone
Overview
Description
2-Fluoro-6-(trifluoromethyl)benzophenone is an organic compound with the molecular formula C14H8F4O. It is characterized by the presence of both fluorine and trifluoromethyl groups attached to a benzophenone core.
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various biological targets, such as enzymes or receptors, leading to a change in their function .
Mode of Action
Benzophenone derivatives are known to undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that 2-Fluoro-6-(trifluoromethyl)benzophenone might interact with its targets in a similar manner.
Biochemical Pathways
The compound’s potential to undergo reactions at the benzylic position suggests it could influence various biochemical pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of the compound reaches its targets to exert its effects .
Result of Action
Similar compounds have been reported to cause various effects, such as irritation to the skin and eyes, and specific target organ toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-fluoro-6-(trifluoromethyl)benzoic acid with a chlorinating agent to form 2-fluoro-6-(trifluoromethyl)benzoyl chloride, which is then reacted with a suitable nucleophile to yield the desired benzophenone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(trifluoromethyl)benzophenone can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzophenone derivatives, while oxidation and reduction reactions can produce different functionalized compounds .
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)benzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of fluorinated pharmaceuticals due to its potential biological activity.
Medicine: It serves as a precursor for the synthesis of drugs that contain fluorine, which can enhance their metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Comparison with Similar Compounds
- 2-Fluoro-4-(trifluoromethyl)benzophenone
- 2-Fluoro-6-(trifluoromethyl)benzonitrile
- 2-Fluoro-6-(trifluoromethyl)benzamide
Comparison: Compared to these similar compounds, 2-Fluoro-6-(trifluoromethyl)benzophenone is unique due to its specific substitution pattern on the benzophenone core. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-fluoro-6-(trifluoromethyl)phenyl]-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O/c15-11-8-4-7-10(14(16,17)18)12(11)13(19)9-5-2-1-3-6-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZERPYCCZRGZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC=C2F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90341111 | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208173-18-6 | |
Record name | 2-Fluoro-6-(trifluoromethyl)benzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90341111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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